molecular formula C12H6Br2ClNO3 B12474136 2,4-Dibromo-1-(2-chloro-4-nitrophenoxy)benzene

2,4-Dibromo-1-(2-chloro-4-nitrophenoxy)benzene

Cat. No.: B12474136
M. Wt: 407.44 g/mol
InChI Key: CCOAJNIEJMEYBI-UHFFFAOYSA-N
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Description

2,4-Dibromo-1-(2-chloro-4-nitrophenoxy)benzene is an organic compound with the molecular formula C12H6Br2ClNO3. This compound is characterized by the presence of bromine, chlorine, and nitro groups attached to a benzene ring, making it a highly substituted aromatic compound. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-1-(2-chloro-4-nitrophenoxy)benzene typically involves the bromination of 1-(2-chloro-4-nitrophenoxy)benzene. The reaction is carried out in the presence of bromine and a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the desired positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and solvents, along with optimized reaction conditions to maximize yield and purity. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-1-(2-chloro-4-nitrophenoxy)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing groups.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of derivatives with different substituents replacing the bromine or chlorine atoms.

    Reduction: Formation of 2,4-dibromo-1-(2-chloro-4-aminophenoxy)benzene.

    Oxidation: Formation of oxidized products depending on the specific conditions and reagents used.

Scientific Research Applications

2,4-Dibromo-1-(2-chloro-4-nitrophenoxy)benzene is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: In studies involving the interaction of substituted aromatic compounds with biological systems.

    Industry: Used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-1-(2-chloro-4-nitrophenoxy)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in electron transfer reactions, while the halogen atoms can engage in halogen bonding with other molecules. These interactions can affect various biochemical pathways and processes, depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-1-(4-nitrophenoxy)benzene
  • 2,4-Dibromo-1-(4-nitrophenoxy)benzene
  • 2,4-Dichloro-1-(2-nitrophenoxy)benzene

Uniqueness

2,4-Dibromo-1-(2-chloro-4-nitrophenoxy)benzene is unique due to the specific combination of bromine, chlorine, and nitro groups on the benzene ring. This combination imparts distinct chemical properties, such as reactivity and stability, making it suitable for specific research and industrial applications.

Properties

Molecular Formula

C12H6Br2ClNO3

Molecular Weight

407.44 g/mol

IUPAC Name

2-chloro-1-(2,4-dibromophenoxy)-4-nitrobenzene

InChI

InChI=1S/C12H6Br2ClNO3/c13-7-1-3-11(9(14)5-7)19-12-4-2-8(16(17)18)6-10(12)15/h1-6H

InChI Key

CCOAJNIEJMEYBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2=C(C=C(C=C2)Br)Br

Origin of Product

United States

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